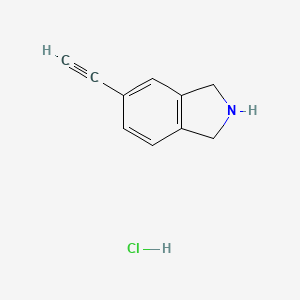
5-Ethynylisoindoline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethynylisoindoline hydrochloride is a chemical compound that belongs to the class of isoindoline derivatives. Isoindoline derivatives are known for their diverse chemical reactivity and promising applications in various fields, including pharmaceuticals and materials science. The compound’s structure features an ethynyl group attached to the isoindoline ring, which imparts unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethynylisoindoline hydrochloride typically involves the reaction of isoindoline with an ethynylating agent under specific conditions. One common method is the reaction of isoindoline with ethynyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ethynylated product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Ethynylisoindoline hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The ethynyl group can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of isoindoline-5-carboxaldehyde.
Reduction: Formation of 5-ethylisoindoline.
Substitution: Formation of various substituted isoindoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Ethynylisoindoline hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 5-Ethynylisoindoline hydrochloride involves its interaction with specific molecular targets. The ethynyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This covalent modification can disrupt normal cellular processes, leading to the compound’s bioactivity. The exact molecular pathways involved depend on the specific biological context and target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Ethylisoindoline: Lacks the ethynyl group, resulting in different chemical reactivity and biological activity.
5-Bromoisoindoline: Contains a bromine atom instead of an ethynyl group, leading to different substitution reactions.
5-Methylisoindoline: Features a methyl group, which affects its steric and electronic properties.
Uniqueness
5-Ethynylisoindoline hydrochloride is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential bioactivity. This makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and the development of new materials and pharmaceuticals.
Propriétés
Formule moléculaire |
C10H10ClN |
|---|---|
Poids moléculaire |
179.64 g/mol |
Nom IUPAC |
5-ethynyl-2,3-dihydro-1H-isoindole;hydrochloride |
InChI |
InChI=1S/C10H9N.ClH/c1-2-8-3-4-9-6-11-7-10(9)5-8;/h1,3-5,11H,6-7H2;1H |
Clé InChI |
CAHYSZPTYNXNTB-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=CC2=C(CNC2)C=C1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-(1H-Benzo[d]imidazol-2-yl)pyridin-2-amine](/img/structure/B12955772.png)







![3-Formylbicyclo[1.1.1]pentane-1-carbonitrile](/img/structure/B12955825.png)
![(1R,2S)-2-(Diallylamino)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol hydrochloride](/img/structure/B12955829.png)
